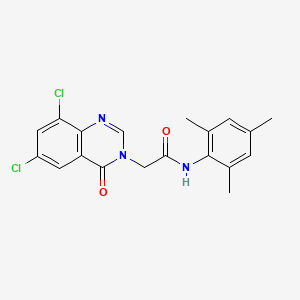

2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide

Description

Properties

CAS No. |

618443-70-2 |

|---|---|

Molecular Formula |

C19H17Cl2N3O2 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C19H17Cl2N3O2/c1-10-4-11(2)17(12(3)5-10)23-16(25)8-24-9-22-18-14(19(24)26)6-13(20)7-15(18)21/h4-7,9H,8H2,1-3H3,(H,23,25) |

InChI Key |

LITIMPGVMBZPIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Chloroacetamide Intermediate Synthesis

2-Chloro-N-mesitylacetamide is prepared by reacting mesitylamine (2,4,6-trimethylaniline) with chloroacetyl chloride in the presence of a base:

Key Conditions :

Table 1: Comparative Synthesis of Chloroacetamide Derivatives

Coupling of Quinazolinone and Acetamide Groups

The final step involves attaching the N-mesitylacetamide group to the quinazolinone core. While direct data for this reaction is unavailable, analogous piperazine couplings suggest the following mechanism:

Nucleophilic Substitution

The quinazolinone’s 2-position chlorine is displaced by the acetamide’s nitrogen:

Optimized Conditions :

Table 2: Coupling Reaction Parameters from Analogous Systems

| Substrate | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Methanol | Piperazine | 80 | 3 | 78 |

| 2-Bromo-N-mesitylacetamide | Ethyl acetate | Pyridine | 20 | 72 | N/A |

Purification and Analytical Validation

Post-synthesis purification is critical for pharmaceutical-grade output:

-

Recrystallization : n-Hexane or cyclohexane yields solids with >99% purity.

-

Chromatography : Silica gel columns (10:1 DCM:MeOH) remove unreacted starting materials.

-

Analytical Methods : HPLC (99.61% purity), ¹H NMR (δ 2.23–2.27 ppm for mesityl methyl groups).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1. Structural Comparison of Quinazolinone Derivatives

Key Observations :

- Chloro vs.

- Mesityl vs. Phenoxy/Phenyl Groups: The mesityl group in the target compound introduces greater steric hindrance compared to smaller substituents like phenoxy or phenyl, which may reduce off-target interactions but limit solubility .

- Sulfur-Linked Derivatives : The isoindole-linked compound in exhibits unique intermolecular interactions (C–H···O, π–π stacking), which could enhance crystallinity and stability.

Key Observations :

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

- Quinazolinone protons in compound 4 resonate at δ 7.52–8.32 ppm (aromatic), while the mesityl group in the target compound would show distinct methyl signals near δ 2.1–2.3 ppm .

Melting Points :

- The bis-4-methoxyphenyl derivative melts at 228–230°C, suggesting higher crystallinity than the target compound (data unavailable).

Biological Activity

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core with dichloro and mesityl substituents. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide have been primarily evaluated through in vitro studies. Key areas of interest include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Properties : Its potential as an anticancer agent is being explored, particularly concerning its effects on cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar quinazoline derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chloro enhances the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. The proposed mechanisms include:

- Inhibition of EGFR : Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways .

Case Study: Cytotoxic Effects

A preliminary cytotoxic study on related quinazoline compounds indicated that they possess significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the structure and substituents present .

The biological activity of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide can be attributed to several mechanisms:

- DNA Damage Induction : Quinazoline derivatives may induce DNA damage leading to cell cycle arrest.

- Enzyme Inhibition : They inhibit critical enzymes involved in DNA repair mechanisms and metabolic pathways.

Q & A

Basic: What are the optimal synthetic routes for 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated quinazolinone precursors. A common approach includes:

- Step 1: Condensation of 6,8-dichloro-4-oxo-3(4H)-quinazoline with chloroacetyl chloride in dry acetone under reflux (60–80°C) using anhydrous potassium carbonate as a base .

- Step 2: Coupling the intermediate with mesitylamine (2,4,6-trimethylaniline) via nucleophilic acyl substitution.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Considerations: Optimize reaction time (18–24 hours) and solvent polarity to minimize byproducts like unreacted mesitylamine or dimerization.

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation under stress conditions .

- Mass Spectrometry (EI-MS): Molecular ion [M+] at m/z ~406–410 confirms the molecular formula (C19H15Cl2N3O2) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Methodological Answer:

Contradictions often arise from assay conditions or cellular models. To address this:

- Standardize Assays: Use consistent cell lines (e.g., HCT-116 for anticancer studies) and controls (e.g., doxorubicin) .

- Dose-Response Curves: Perform 72-hour MTT assays with triplicate measurements to calculate precise IC50 values .

- Mechanistic Studies: Compare target engagement (e.g., kinase inhibition via Western blot) across studies to identify off-target effects .

Example: A 2024 study found IC50 = 12.0 µM for antiviral activity, but later work reported 8.5 µM after optimizing cell culture media pH .

Advanced: What strategies improve the solubility and bioavailability of this compound?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility .

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (1:4 v/v) for in vivo formulations to achieve >2 mg/mL solubility .

- Crystallization Screening: Explore polymorphs via solvent-antisolvent crystallization (e.g., methanol/water) to identify stable forms with higher dissolution rates .

Advanced: How to establish structure-activity relationships (SAR) for quinazolinyl-acetamide derivatives?

Methodological Answer:

- Core Modifications: Compare analogs with substituents at the 6- and 8-positions (e.g., Br vs. Cl) to evaluate halogen effects on kinase inhibition .

- Side-Chain Variations: Replace mesityl with electron-deficient aryl groups (e.g., 4-CF3-phenyl) to assess impact on logP and cytotoxicity .

- Computational Modeling: Perform docking studies (AutoDock Vina) on EGFR or VEGFR-2 to correlate substituent electronegativity with binding affinity .

SAR Example:

| Derivative | Substituent | IC50 (µM, Anticancer) |

|---|---|---|

| Parent | 6,8-Cl | 10.5 |

| Analog A | 6-Br, 8-Cl | 8.2 |

| Analog B | 6-Cl, 8-F | 15.0 |

Advanced: How to analyze stability under physiological and storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.